molecular formula C9H10O4 B1252775 4-Hydroxy-2-methoxy-6-methylbenzoic acid

4-Hydroxy-2-methoxy-6-methylbenzoic acid

Cat. No.: B1252775
M. Wt: 182.17 g/mol
InChI Key: HKYUPCAKFRQXJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isoevernic acid is a methoxybenzoic acid.

Scientific Research Applications

Organic Synthesis and Chemical Studies

  • Phthalide Formation : Research by Charlesworth and Levene (1963) explored the condensation of similar compounds with formaldehyde, yielding various phthalides, which are significant in organic synthesis (Charlesworth & Levene, 1963).
  • Metabolite Synthesis : Merlini et al. (1973) identified a new metabolite from Penicillium wortmanni, involving esterification with 2-hydroxy-4-methoxy-6-methylbenzoic acid, highlighting its use in metabolite identification (Merlini, Mondelli, Nasini, & Hesse, 1973).
  • Aromatic Constituents in Antibiotics : Laak and Scharf (1989) synthesized derivatives of 4-hydroxy-2-methoxy-6-methylbenzoic acid as part of studying aromatic constituents in calichemicin antibiotics (Laak & Scharf, 1989).

Microbiology and Biotechnology

  • Antimicrobial and Antitubercular Activities : A study by Tatipamula and Vedula (2019) on the antimicrobial and antitubercular activities of compounds isolated from lichens included derivatives of this compound, indicating its potential in developing new antimicrobial agents (Tatipamula & Vedula, 2019).
  • Gallic Acid Biotransformation : Hsu et al. (2007) conducted a study on the biotransformation of gallic acid by Beauveria sulfurescens, producing new glucosidated compounds including derivatives of this compound, highlighting its role in fungal metabolism studies (Hsu et al., 2007).

Material Science and Nanotechnology

  • Encapsulation for Controlled Release : Hong, Oh, and Choy (2008) encapsulated 4-hydroxy-3-methoxybenzoic acid into layered double hydroxide nanoparticles for controlled release in food flavoring, demonstrating its application in nanotechnology and materials science (Hong, Oh, & Choy, 2008).
  • Polyaniline Doping : Amarnath and Palaniappan (2005) investigated the use of benzoic acid and its derivatives, including this compound, as dopants for polyaniline, a conductive polymer, indicating its utility in polymer chemistry (Amarnath & Palaniappan, 2005).

Properties

Molecular Formula

C9H10O4

Molecular Weight

182.17 g/mol

IUPAC Name

4-hydroxy-2-methoxy-6-methylbenzoic acid

InChI

InChI=1S/C9H10O4/c1-5-3-6(10)4-7(13-2)8(5)9(11)12/h3-4,10H,1-2H3,(H,11,12)

InChI Key

HKYUPCAKFRQXJI-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1C(=O)O)OC)O

Canonical SMILES

CC1=CC(=CC(=C1C(=O)O)OC)O

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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